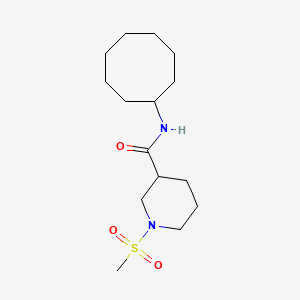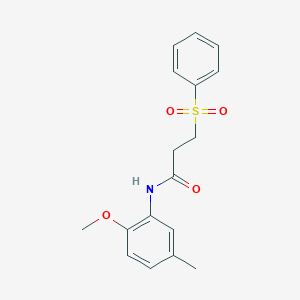![molecular formula C12H20N4O B4416091 N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4416091.png)
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea
Vue d'ensemble
Description
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CX-4945 has been identified as a potential therapeutic agent for cancer and other diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mécanisme D'action
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea inhibits CK2 by binding to the ATP-binding site of the kinase and preventing its phosphorylation activity. CK2 is a constitutively active kinase that is overexpressed in many types of cancer, and its inhibition by this compound leads to the suppression of oncogenic signaling pathways and the induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of other proteins, such as p53, NF-kB, and Hsp90, which are involved in cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the modulation of oncogenic signaling pathways, and the suppression of inflammation and fibrosis. This compound has also been shown to have neuroprotective effects, such as the inhibition of tau hyperphosphorylation and the reduction of amyloid beta production, which are associated with Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea has several advantages for lab experiments, including its high potency and selectivity for CK2, its well-established synthesis method, and its ability to inhibit CK2 in both in vitro and in vivo models. However, this compound also has some limitations, such as its poor solubility in water and its potential off-target effects on other kinases and proteins. These limitations can be overcome by using appropriate solvents and controls in lab experiments, and by further optimizing the structure and pharmacokinetics of this compound.
Orientations Futures
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea has several potential future directions for research and development, including the identification of new CK2 inhibitors with improved potency, selectivity, and pharmacokinetics, the exploration of this compound as a combination therapy with chemotherapy and other targeted agents, the investigation of this compound as a therapeutic agent for neurodegenerative disorders and other non-cancer diseases, and the development of this compound as a diagnostic and prognostic biomarker for cancer and other diseases. These future directions will require further research and collaboration between academia, industry, and regulatory agencies.
Applications De Recherche Scientifique
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory, anti-fibrotic, and neuroprotective effects, and to be a potential therapeutic agent for Alzheimer's disease, Huntington's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(1H-imidazol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-12(16-10-4-2-1-3-5-10)14-7-6-11-8-13-9-15-11/h8-10H,1-7H2,(H,13,15)(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHSHWXWNKYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4416034.png)
![5-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]-2-methyl-1H-benzimidazole](/img/structure/B4416052.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]cyclopropanecarboxamide](/img/structure/B4416058.png)
![5-[(3-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4416059.png)
![2-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4416067.png)

![ethyl [1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4416073.png)
![1-[2-(benzylthio)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4416077.png)
![1-[3-(2-methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B4416078.png)

![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4416092.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4416112.png)
![N-(4-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4416113.png)